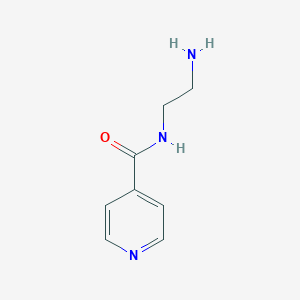

N-(2-Aminoethyl)isonicotinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-3-6-11-8(12)7-1-4-10-5-2-7/h1-2,4-5H,3,6,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBVGGPVHPUBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365393 | |

| Record name | N-(2-Aminoethyl)isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17704-88-0 | |

| Record name | N-(2-Aminoethyl)isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Mechanistic Studies of Isonicotinamide and N 2 Aminoethyl Isonicotinamide Analogues

Cellular and Molecular Interactions

The ways in which isonicotinamide (B137802) and its derivatives interact with cellular machinery are central to understanding their biological effects. These interactions primarily revolve around the metabolism of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in all living cells.

Isonicotinamide (INAM), an isomer of nicotinamide (NAM), has been shown to modulate the activity of NAD+-dependent enzymes, most notably the sirtuin family of protein deacetylases. nih.gov Sirtuins, such as Sir2 in yeast, are evolutionarily conserved enzymes that play crucial roles in gene transcription, cellular metabolism, and aging. nih.gov Their activity is dependent on the availability of NAD+. mdpi.comwikipedia.orgnih.govnih.gov

Nicotinamide is not only a precursor for NAD+ synthesis but also a byproduct and a feedback inhibitor of the sirtuin deacetylation reaction. nih.gov Isonicotinamide has been found to stimulate the deacetylase activity of yeast Sir2 in vitro by alleviating the inhibition caused by nicotinamide. nih.gov This suggests that isonicotinamide can act as a sirtuin-activating compound by interfering with the natural negative feedback loop. The function of sirtuins is intrinsically linked to the cell's energetic state due to their reliance on NAD+. nih.gov

Beyond its direct effect on enzyme inhibition, isonicotinamide also influences the intracellular concentration and balance of NAD+. nih.gov Research in Saccharomyces cerevisiae has demonstrated that isonicotinamide can elevate intracellular NAD+ levels, providing a second mechanism for stimulating Sir2 activity in a living organism. nih.gov This elevation of NAD+ is crucial, as maintaining an adequate supply is necessary for sirtuin function. nih.gov

Antimicrobial Research Pathways

Derivatives of pyridinecarboxamide, the structural class to which isonicotinamide belongs, have been a focus of antimicrobial research. Studies have explored the efficacy of these compounds and their coordination complexes against various pathogenic bacteria and fungi.

Coordination complexes of isonicotinamide derivatives have shown promise as antibacterial agents. For instance, complexes of N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide with zinc (Zn²⁺) and mercury (Hg²⁺) have been synthesized and tested for biological activity. nih.gov These compounds were found to be more active against bacteria than fungi. nih.gov In these specific complexes, the ligand coordinates in a monodentate fashion through the pyridine (B92270) nitrogen. nih.gov Other studies on nicotinamide derivatives have also highlighted their potential antibacterial properties. nih.gov

Table 1: Antibacterial Activity of Selected Nicotinamide Derivatives

| Compound/Complex | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| [Zn(DINA)₂Cl₂] | Bacteria (unspecified) | Active | nih.gov |

| [Hg(DINA)₂Cl₂] | Bacteria (unspecified) | Active | nih.gov |

| [Cd₄(HINH)Cl₈]·3H₂O | Bacteria (unspecified) | Highest activity among tested compounds | nih.gov |

| 2-chloro-N-(2-chlorophenyl)nicotinamide | Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae | Moderate activity (MIC: 37.4–74.8 µM) | nih.gov |

DINA = N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide; HINH = 2,5-hexanedione (B30556) bis(isonicotinylhydrazone)

Pyridinecarboxamide derivatives featuring amino substituents have demonstrated significant antifungal properties. A notable area of research involves the design of novel 2-aminonicotinamide derivatives that target the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi, which are essential for cell wall integrity. nih.gov

Several of these compounds exhibit potent in vitro activity against a range of fungal pathogens, including various species of Candida and Cryptococcus neoformans. nih.gov For example, certain 2-aminonicotinamide derivatives displayed excellent activity against Candida albicans with very low minimum inhibitory concentrations (MIC₈₀). nih.gov Further investigation confirmed that these compounds target the fungal cell wall and reduce the amount of GPI anchors on the cell surface. nih.gov Other studies on pyridine carboxamides have identified them as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, a mechanism of action used by some commercial fungicides. nih.govnih.gov

Table 2: In Vitro Antifungal Activity of Selected 2-Aminonicotinamide Derivatives

| Compound | Target Organism | MIC₈₀ (μg/mL) | Reference |

|---|---|---|---|

| 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide (11g) | Candida albicans | 0.0313 | nih.gov |

| 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide (11h) | Candida albicans | 0.0313 | nih.gov |

Investigations in Metabolic and Age-Related Processes

The role of NAD+ in cellular metabolism places it at the center of processes related to aging. nih.govdecodeage.comnih.gov It is a crucial metabolite for energy production and a required substrate for enzymes that regulate cellular health and longevity. decodeage.com Research has shown that cellular NAD+ levels tend to decline with age, and this decline is linked to the development of metabolic dysfunction and age-related diseases. decodeage.comnih.govmdpi.com

Given that isonicotinamide can increase intracellular NAD+ levels and activate sirtuins, it is a compound of interest in the study of aging. nih.gov In yeast, the extension of replicative lifespan by isonicotinamide was found to be dependent on the sirtuin Sir2 and correlated with an increase in NAD+. nih.gov This positions isonicotinamide and its analogues as tools for investigating the link between NAD+ homeostasis and the aging process. Interventions that boost NAD+ levels, such as supplementation with NAD+ precursors like nicotinamide riboside (NR), have been shown to mitigate some age-associated functional and metabolic changes in hematopoietic stem cells, restoring a more youthful state. monash.edu This highlights the therapeutic potential of modulating NAD+ metabolism to counteract age-related decline.

Anti-Diabetogenic Effects of Isonicotinamide in Cellular Models

While specific studies on the anti-diabetogenic effects of N-(2-Aminoethyl)isonicotinamide are not available in the current scientific literature, research on the parent compound, isonicotinamide, has shown promising results in cellular models of diabetes. Isonicotinamide has been investigated for its protective effects against pancreatic β-cell damage, a key factor in the development of diabetes.

Studies have demonstrated that isonicotinamide can prevent hyperglycemia and protect against β-cell apoptosis induced by streptozotocin (B1681764) (STZ), a chemical commonly used to induce diabetes in animal models. The protective effects are associated with the preservation of insulin (B600854) content and the insulin-positive area in the pancreas. In vitro studies using isolated pancreatic islets have further confirmed that isonicotinamide can directly inhibit STZ-induced apoptosis and cell death. These findings suggest that isonicotinamide and its related compounds warrant further investigation for their potential in preventing β-cell damage in diabetic conditions.

Implications for Cellular Metabolism and Longevity by Isonicotinamide

Direct research on the implications of this compound for cellular metabolism and longevity has not been identified. However, extensive studies on isonicotinamide have revealed its significant impact on fundamental cellular processes related to aging and metabolism.

Isonicotinamide is recognized as an isostere of nicotinamide (NAM), a form of vitamin B3 and a key precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular metabolism and a substrate for sirtuins, a class of proteins that play a vital role in regulating gene silencing, metabolism, and longevity. Research in yeast has shown that isonicotinamide can enhance the activity of the sirtuin Sir2, not only by alleviating the inhibitory effect of NAM but also by increasing the intracellular concentration of NAD+. snmjournals.org This dual mechanism contributes to enhanced gene silencing and an extension of replicative lifespan in yeast. snmjournals.org Further studies have indicated that isonicotinamide can also extend the chronological lifespan of yeast by perturbing nucleotide metabolism. nih.govnih.gov

Enzyme Inhibition and Related Therapeutic Avenues

The following subsections delve into the inhibitory effects of isonicotinamide analogues on specific enzymes that are key targets in various therapeutic areas.

There is currently no specific research available on the inhibition of Glycogen Synthase Kinase-3 (GSK-3) by this compound. However, the broader class of isonicotinamide derivatives has been extensively investigated as potent and selective inhibitors of GSK-3. snmjournals.orgresearchgate.netnih.gov GSK-3 is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is linked to several diseases, including Alzheimer's disease, type II diabetes, and certain cancers. researchgate.netnih.gov

Researchers have developed a series of isonicotinamide-based compounds that demonstrate high selectivity for GSK-3. snmjournals.orgresearchgate.netnih.gov Structure-activity relationship (SAR) studies have explored various substitutions on the pyridine ring and the amide group to optimize potency and pharmacokinetic properties. snmjournals.org Some of these analogues have shown the ability to lower phosphorylated Tau (pTau) levels, a key pathological hallmark of Alzheimer's disease, and have demonstrated oral activity in animal models of the disease. snmjournals.orgresearchgate.net The high kinase selectivity of these isonicotinamide inhibitors is a significant advantage, as it may reduce off-target effects and enhance their therapeutic potential. researchgate.net

Specific studies on the inhibition of Beta-Secretase (BACE-1) by this compound have not been reported. Nevertheless, isonicotinamide derivatives have emerged as a promising class of BACE-1 inhibitors. snmjournals.org BACE-1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. snmjournals.org

A series of isonicotinamide-based compounds have been designed and optimized from traditional aspartyl protease transition-state isostere inhibitors. snmjournals.org These derivatives have demonstrated low nanomolar potency against BACE-1 and sufficient blood-brain barrier penetration to achieve a reduction in Aβ levels in murine models. snmjournals.org The development of these inhibitors showcases a strategy to identify novel BACE-1 inhibitors by targeting the S1-S3 pocket of the enzyme. nih.gov

Explorations in Radiopharmaceutical Development

The development of targeted radiopharmaceuticals for diagnostic imaging and therapy is a rapidly advancing field. Pyridinecarboxamide-based ligands, including derivatives of isonicotinamide, have shown significant promise in this area.

While direct studies on this compound for melanin-targeted imaging are limited, the broader class of pyridinecarboxamide-based ligands, which includes nicotinamide and picolinamide (B142947) derivatives, has been a key focus in the development of radiopharmaceuticals for melanoma detection. researchgate.netmdpi.com Melanin, a pigment overexpressed in most melanoma tumors, serves as an excellent target for diagnostic imaging agents. researchgate.netmdpi.com

Researchers have synthesized and evaluated a variety of radioiodinated and radiofluorinated nicotinamide and picolinamide derivatives for their ability to bind to melanin. nih.govnih.gov Compounds with an N-(2-(diethylamino)ethyl) side chain, which is structurally similar to the N-(2-aminoethyl) moiety, have shown high tumor uptake and rapid clearance from non-target tissues, leading to excellent imaging contrast. nih.govnih.gov

For instance, radioiodinated N-(2-(diethylamino)ethyl)-5-iodonicotinamide has demonstrated high uptake in melanoma tumors. researchgate.net Similarly, fluorinated analogues such as N-[2-(diethylamino)ethyl]-6-[18F]fluoronicotinamide have been developed for Positron Emission Tomography (PET) imaging and have shown high selective uptake in melanoma tumors. nih.gov These studies highlight the potential of this compound and its derivatives as scaffolds for developing novel melanin-targeting radiotracers for the diagnosis and staging of melanoma. nih.govresearchgate.netmdpi.comnih.gov

Anticancer and Cytotoxic Potential in Related Chemical Scaffolds

The isonicotinamide scaffold, a pyridine ring with a carboxamide group at the 4-position, and its derivatives have been a focal point in the development of novel therapeutic agents, particularly in oncology. Researchers have explored various analogues, including those structurally related to this compound, to uncover compounds with potent anticancer and cytotoxic activities. These investigations often involve modifying the core structure to enhance efficacy and selectivity against cancer cells.

A significant area of research has been the synthesis of nicotinamide and isonicotinamide derivatives and the evaluation of their cytotoxic effects against various cancer cell lines. medwinpublishers.comnih.govresearchgate.net These studies have revealed that structural modifications, such as the introduction of different amide moieties or the integration of the nicotinamide scaffold into larger, more complex molecules, can lead to compounds with significant antiproliferative activity. nih.govresearchgate.net For instance, a series of nicotinamide-based diamide (B1670390) derivatives were synthesized and tested against lung cancer cell lines, with some compounds demonstrating notable cytotoxic effects. nih.gov

Further studies have focused on creating hybrid molecules that combine the nicotinamide structure with other pharmacologically active groups. Nicotinamide-thiadiazole hybrids, for example, have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator in tumor angiogenesis. researchgate.netcitedrive.com Similarly, combining nicotinamide with dihydrothiadiazole has yielded compounds with significant VEGFR-2 inhibitory activity and cytotoxicity against breast cancer cell lines. citedrive.com

The mechanism of action for these compounds is often multifaceted. Beyond enzyme inhibition, many derivatives induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. researchgate.netcitedrive.commdpi.comnih.gov For example, certain nicotinamide derivatives have been shown to arrest the cell cycle at the G0/G1 or G2/M phases and significantly increase the population of apoptotic cells in treated cancer cell lines. citedrive.commdpi.comnih.gov

Research has also extended to metal complexes of isonicotinamide derivatives. A platinum complex of N-(2-nitroxyethyl)isonicotinamide, for instance, has demonstrated high antitumor activity. researchgate.net The coordination of the isonicotinamide derivative to a metal center can enhance its biological properties. nih.gov

The following tables summarize the cytotoxic activities of several isonicotinamide and nicotinamide analogues against various human cancer cell lines, as reported in different studies.

Table 1: Cytotoxic Activity of Nicotinamide-Based Diamide Derivatives against Lung Cancer Cell Lines nih.govCytotoxicity is expressed as IC50 values (µg/mL), representing the concentration required to inhibit 50% of cell proliferation.

Table 2: Cytotoxic and VEGFR-2 Inhibitory Activities of Nicotinamide Derivatives nih.govCytotoxicity is expressed as IC50 values (µM). VEGFR-2 inhibition is also expressed as IC50 (nM).

Table 3: Antiproliferative Activity of Nicotinamide-Thiadiazol Hybrids against Breast Cancer Cell Lines researchgate.netAntiproliferative activity is expressed as IC50 values (µM).

Table 4: Antiproliferative Activity of Flavonoid-Based Amide Derivatives against Various Cancer Cell Lines nih.govAntiproliferative activity is expressed as IC50 values (µM).

These findings underscore the versatility of the isonicotinamide and related nicotinamide scaffolds in the design of new anticancer agents. The ability to systematically modify these structures provides a powerful platform for developing compounds with improved potency and targeted mechanisms of action.

Structure Activity Relationship Sar and Computational Chemistry Approaches

Ligand-Based SAR Elucidation for N-(2-Aminoethyl)isonicotinamide Derivatives

Ligand-based SAR studies focus on the relationship between the chemical structure of a series of compounds and their biological activity, without knowledge of the target receptor's structure.

The fundamental structure of this compound consists of an isonicotinamide (B137802) core and an aminoethyl side chain. SAR studies have highlighted the critical importance of both these moieties for biological activity.

The Isonicotinamide Core: The pyridine (B92270) ring and the amide linkage are essential. The nitrogen atom in the pyridine ring at position 4 (the "iso" position) is a key feature.

The Aminoethyl Side Chain: The ethylenediamine (B42938) portion of the molecule is crucial. Modifications to the terminal amino group can significantly impact activity. For instance, in a series of nicotinamide (B372718) derivatives studied for antifungal activity, the position of the amino group was found to be critical. nih.gov

Research on related structures, such as 2-aminothiazole (B372263) derivatives, has shown that the introduction of substituents can modulate activity. nih.gov For example, appropriately sized substituents at certain positions on the thiazole (B1198619) ring improved inhibitory activity and selectivity for inducible nitric oxide synthase (iNOS). nih.gov However, the introduction of bulky or hydrophilic substituents at any position of the 2-aminothiazole ring markedly decreased or abolished the inhibitory activity against NOS. nih.gov These findings suggest that steric and electronic properties of substituents on the core heterocyclic ring of this compound analogues would also be critical determinants of their biological activity.

The rational design of optimized analogues of this compound is guided by the SAR data. The goal is to modify the lead compound's structure to enhance its desired biological effects while minimizing off-target interactions.

One key principle is the strategic modification of the scaffold to improve binding affinity and selectivity. For example, in the design of novel anticancer agents based on the noscapine (B1679977) scaffold, introducing an N-aryl methyl pharmacophore at the C-9 position of the isoquinoline (B145761) ring led to improved binding energy. nih.gov This highlights a strategy where adding specific chemical groups to the core structure can enhance its interaction with the biological target.

Another principle involves constraining the conformation of the molecule. In the development of cyclin-dependent kinase (CDK) inhibitors, ring-constrained analogues of 2-anilino-4-(thiazol-5-yl)pyrimidines were synthesized. nih.gov This approach can reduce the entropic penalty upon binding and lead to more potent compounds. Many of the resulting analogues from this chemical series inhibit CDKs with very low nanomolar Ki values. nih.gov

The following table summarizes key structural modifications and their general impact on the activity of related heterocyclic amide compounds:

| Structural Modification | General Effect on Biological Activity | Rationale for Design |

| Modification of the Pyridine Ring | Can modulate selectivity and potency. | To explore interactions with different sub-pockets of the target binding site. |

| Substitution on the Amide Nitrogen | Can significantly alter biological activity. | To introduce new interaction points or to modify pharmacokinetic properties. |

| Alteration of the Ethylenediamine Chain | Can affect binding affinity and selectivity. | To optimize the distance and orientation of the terminal amino group. |

| Introduction of Conformational Constraints | Can increase potency by reducing the entropic penalty of binding. | To lock the molecule in a bioactive conformation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

QSAR models are developed using a dataset of compounds with known biological activities. These models can then be used to predict the activity of new, untested compounds. For a series of nitrogen heterocycles, robust machine learning-based QSAR models were developed to predict their inhibitory activity against human N-myristoyltransferase (Hs-NMT). nih.govnih.gov These models were built on a dataset of 309 nitrogen heterocycles and achieved good statistical significance with R² values between 0.77 and 0.79. nih.govnih.gov

The development of a predictive QSAR model generally follows these steps:

Data Set Collection: A diverse set of this compound analogues with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule in the dataset.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The analysis of a QSAR model reveals which molecular descriptors have the most significant impact on the biological response. This information provides valuable insights into the mechanism of action and guides the design of new compounds.

In the QSAR study of nitrogen heterocycles as Hs-NMT inhibitors, several molecular descriptors were identified as important for activity. nih.gov These included the solvent-accessible surface area of all atoms with a specific partial charge and the absolute surface area of carbon atoms. nih.gov This suggests that both electronic and steric factors play a crucial role in the interaction of these compounds with their target.

The following table provides examples of molecular descriptors and their potential interpretation in the context of this compound derivatives:

| Molecular Descriptor | Interpretation in Drug Design |

| LogP (Octanol-Water Partition Coefficient) | Relates to the hydrophobicity of the molecule, which can influence its membrane permeability and binding to hydrophobic pockets. |

| Topological Polar Surface Area (TPSA) | An indicator of the polar surface area of a molecule, which is related to its ability to form hydrogen bonds and its permeability across biological membranes. |

| Molecular Weight (MW) | A basic descriptor that can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties. |

| Number of Hydrogen Bond Donors/Acceptors | Indicates the potential for hydrogen bonding interactions with the biological target, which are often crucial for binding affinity. |

Advanced Computational Methodologies in Compound Design

Beyond traditional SAR and QSAR, a variety of advanced computational methods are employed in the design of novel compounds. These methods can provide a more dynamic and detailed understanding of ligand-protein interactions.

One such approach is de novo drug design , where computational algorithms generate novel molecular structures with desired properties from scratch. mdpi.com This can be combined with fragment-based drug design (FBDD) , where small molecular fragments that bind to the target are identified and then linked together or grown to create a more potent lead compound. mdpi.com

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method helps to visualize the binding mode and identify key interactions. For instance, in the rational design of amino-noscapine, molecular docking was used to predict the binding affinity of derivatives to tubulin. pknaiklab.in

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding and the conformational changes that may occur. mdpi.com This can help to refine the design of a compound by ensuring that it maintains its optimal binding conformation.

The integration of these computational methods with experimental validation accelerates the drug discovery process and increases the likelihood of identifying clinically relevant compounds. mdpi.com

Analytical Techniques for Characterization and Quantification of N 2 Aminoethyl Isonicotinamide and Its Derivatives

Chromatographic Separations

Chromatography is a fundamental tool for the separation of components within a mixture, a critical step for both qualitative and quantitative analysis. For N-(2-Aminoethyl)isonicotinamide and its derivatives, High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Micellar Electrokinetic Capillary Chromatography (MEKC) are particularly valuable.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For isonicotinamide (B137802) and its derivatives, reversed-phase (RP) HPLC is a common approach. sielc.comsielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase. For instance, isonicotinamide can be analyzed using a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

The choice of column is critical for achieving optimal separation. Columns like Newcrom R1, a special reverse-phase column with low silanol (B1196071) activity, are suitable for analyzing isonicotinamide. sielc.com For more complex derivatives, such as N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide, similar RP-HPLC methods with a C18 column can be employed. sielc.com The separation of highly hydrophilic metabolites of nicotinamide (B372718), a related compound, can be challenging with standard C18 columns but can be achieved using specialized columns like COSMOSIL PBr, which offers enhanced retention for hydrophilic compounds. nih.gov

The versatility of HPLC allows for various detection methods, with UV-Vis detectors being common for compounds containing chromophores like the pyridine (B92270) ring in isonicotinamide. academicjournals.org The quantitative analysis of nicotinamide in food products, for example, has been successfully performed using HPLC with UV detection. academicjournals.org

Table 1: HPLC Parameters for Analysis of Isonicotinamide and Related Compounds

| Compound | Column | Mobile Phase | Detection | Reference |

| Isonicotinamide | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS-compatible | sielc.com |

| N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS-compatible | sielc.com |

| Nicotinamide Metabolites | COSMOSIL 3PBr | Gradient of Solvent A and B | UV (260 nm) | nih.gov |

| Nicotinamide in Food | Reversed-phase C18 | 70% Buffer (Hexane sulphonic acid sodium salt), 30% Methanol | UV-Vis | academicjournals.org |

| Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile. nih.gov |

Capillary Electrophoresis (CE) and Micellar Electrokinetic Capillary Chromatography (MEKC) for Isonicotinamide Isomers

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their electrophoretic mobility in an electric field. wikipedia.orglibretexts.org It is particularly useful for the separation of isomers, which can be challenging with traditional chromatographic methods. Different modes of CE, such as capillary zone electrophoresis (CZE), capillary gel electrophoresis (CGE), and micellar electrokinetic capillary chromatography (MEKC), offer diverse separation mechanisms. wikipedia.orgnih.gov

MEKC, a hybrid of electrophoresis and chromatography, is particularly effective for the separation of both charged and neutral molecules. It utilizes micelles as a pseudostationary phase, allowing for differential partitioning of analytes. A study on the analysis of isonicotinamide and its isomer nicotinamide in whitening cosmetics and supplemented foodstuffs demonstrated the power of MEKC combined with field-amplified sample injection (FASI). rsc.org This method significantly improved sensitivity, with detection limits of 0.051 μg mL−1 for isonicotinamide. rsc.org

Table 2: MEKC-FASI Method for Isonicotinamide and Nicotinamide Analysis

| Parameter | Value | Reference |

| Detection Limit (Isonicotinamide) | 0.051 μg mL⁻¹ | rsc.org |

| Detection Limit (Nicotinamide) | 0.069 μg mL⁻¹ | rsc.org |

| Intraday RSD (n=7) | < 4.9% | rsc.org |

| Interday RSD (n=5) | < 6.4% | rsc.org |

| Recoveries | 84.7–108.4% | rsc.org |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structural features of molecules. Infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are routinely used to characterize this compound and its derivatives.

Infrared (IR) Spectroscopy for Structural Elucidation of Coordination Compounds

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netnih.gov It is a powerful tool for studying the coordination of ligands to metal centers in coordination compounds. The IR spectrum of free isonicotinamide shows characteristic bands for the N-H stretching of the amide group, C=O stretching of the carbonyl group, and C-N stretching of the amide. researchgate.net

When isonicotinamide coordinates to a metal ion, shifts in the positions of these bands can indicate the mode of coordination. For example, in a cobalt(II) complex with isonicotinamide, changes in the positions and intensities of the N-H stretching bands suggest the formation of hydrogen bonds between the amide group, water molecules, and the counter ion. researchgate.net The IR spectra of metal complexes with N-substituted isonicotinamide derivatives would similarly reveal information about the coordination environment. nih.gov

Table 3: Characteristic IR Bands of Isonicotinamide

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H stretching (asymmetric and symmetric) | 3361, 3303, 3179 | researchgate.net |

| C-H stretching (pyridine ring) | 3077, 3065 | researchgate.net |

| C=O stretching (carbonyl) | 1655 | researchgate.net |

| N-H angular deformation | 1621 | researchgate.net |

| C-N stretching (amide) | 1390 | researchgate.net |

Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy in Compound Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nih.govresearchgate.net It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. Electron ionization (EI) is a common ionization technique used in MS. nist.govnist.gov The mass spectrum of a compound provides a unique fingerprint that can be used for its identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. nih.govipb.pt ¹H NMR and ¹³C NMR are the most common types of NMR experiments. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide detailed information about the connectivity and stereochemistry of the atoms in a molecule. For isonicotinamide, dynamic NMR studies have been used to measure the rotational barrier of the amide group. nih.gov The ¹H NMR spectrum of isonicotinamide in CD₃OD shows characteristic signals for the protons of the pyridine ring. researchgate.net For derivatives like this compound, NMR would be essential to confirm the attachment of the aminoethyl group and its position on the isonicotinamide scaffold.

Advanced Detection and Quantification Strategies (e.g., Hyphenated Techniques)

Hyphenated techniques combine a separation technique with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures. researchgate.netijarnd.comactascientific.com These techniques, such as LC-MS, GC-MS, and CE-MS, offer both separation and identification capabilities in a single analysis. ijnrd.orgnih.gov

The coupling of HPLC with mass spectrometry (LC-MS) is particularly widespread. nih.gov It allows for the sensitive and selective detection of compounds as they elute from the HPLC column. For instance, LC-MS has been used for the analysis of nicotinamide metabolites. nih.gov The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and provide structural information. nih.gov

Capillary electrophoresis coupled with mass spectrometry (CE-MS) is another powerful hyphenated technique. nih.gov It combines the high separation efficiency of CE with the sensitive and selective detection of MS. This technique has been successfully applied to the analysis of various compounds, including neonicotinoid insecticides. nih.gov

The combination of liquid chromatography with NMR spectroscopy (LC-NMR) allows for the direct structural elucidation of separated compounds. ijarnd.com While less sensitive than MS, NMR provides unambiguous structural information. actascientific.com Similarly, the coupling of HPLC with FTIR spectroscopy (HPLC-IR) can provide functional group information for the separated components. ijarnd.comijnrd.org These advanced hyphenated techniques are invaluable for the comprehensive characterization of this compound and its derivatives in complex matrices.

Method Validation and Application in Complex Biological and Chemical Matrices

The successful quantification of this compound and its derivatives in complex matrices, such as biological fluids (plasma, urine) and chemical reaction mixtures, is contingent upon the thorough validation of the analytical methods employed. Method validation ensures that the chosen analytical procedure is reliable, reproducible, and suitable for its intended purpose. The validation process adheres to guidelines set by international regulatory bodies, which typically involve the assessment of several key parameters to demonstrate the method's performance.

Key Validation Parameters

The validation of analytical methods for this compound and its related compounds involves a comprehensive evaluation of specificity, linearity, accuracy, precision, sensitivity (limit of detection and quantification), recovery, and stability.

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of endogenous components in the matrix (e.g., plasma proteins, salts) or other components in a chemical mixture is crucial. Chromatographic techniques like HPLC and LC-MS/MS are inherently selective due to the separation of the analyte from potential interferences prior to detection. In a stability-indicating HPLC method for the estimation of isoniazid (B1672263) and its related substances, including isonicotinamide, high specificity was achieved, with no interference from excipients or degradation products. semanticscholar.orgresearchgate.net

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For instance, a validated HPLC method for isoniazid and its related substances, including isonicotinamide, demonstrated linearity over a concentration range of 0.50 to 3.00 µg/ml for isonicotinamide. semanticscholar.orgresearchgate.net Similarly, a validated LC-MS/MS method for niacin and its metabolites, including nicotinamide, in human plasma showed linearity over a range of 10.0-1600 ng/mL for nicotinamide. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are typically assessed at multiple concentration levels. For a validated HPLC method for N1-methylnicotinamide in human plasma, intra- and inter-assay precision were reported to be lower than 3.3%, with accuracy values not deviating more than 2.7% from the nominal concentrations. nih.gov

Sensitivity (LOD and LOQ): The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For isonicotinamide, a validated HPLC method reported an LOD of 0.165 µg/ml. semanticscholar.orgresearchgate.net

Recovery: The extraction efficiency of an analytical method is determined by comparing the analytical response of an extracted sample with the response of a non-extracted standard solution containing the analyte at the same concentration.

Stability: The stability of the analyte in the biological or chemical matrix under various conditions (e.g., freeze-thaw cycles, short-term storage at room temperature, long-term storage) must be evaluated to ensure that the measured concentration reflects the true concentration at the time of sampling. For instance, in a validated method for isoniazid and its related substances, the stability of standard and sample solutions of isonicotinamide in water was found to be satisfactory for up to 24 hours. semanticscholar.org

Application in Biological Matrices

The quantification of this compound and its derivatives in biological matrices like plasma and urine is essential for pharmacokinetic and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique due to its high sensitivity and selectivity.

A typical workflow for the analysis of this compound in plasma would involve:

Sample Preparation: Protein precipitation is a common and straightforward method for plasma sample preparation. This involves adding a solvent like acetonitrile to the plasma sample to precipitate the proteins. nih.gov

Chromatographic Separation: The supernatant after centrifugation is then injected into an HPLC or UHPLC system for separation on a suitable column, such as a C18 reversed-phase column. nih.gov

Mass Spectrometric Detection: The analyte is then detected using a mass spectrometer, often in the multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. nih.gov

The table below summarizes typical validation parameters for the analysis of compounds structurally related to this compound in human plasma.

| Parameter | Isonicotinamide (in tablets) semanticscholar.orgresearchgate.net | Nicotinamide (in human plasma) nih.gov | N1-Methylnicotinamide (in human plasma) nih.gov |

| Analytical Technique | HPLC-UV | LC-MS/MS | HPLC-Fluorescence |

| Linearity Range | 0.50 - 3.00 µg/ml | 10.0 - 1600 ng/mL | up to 109 ng/ml |

| Correlation Coefficient (r²) | > 0.9990 | Not specified | > 0.997 |

| LOD | 0.165 µg/ml | Not specified | Not specified |

| LOQ | Not specified | Not specified | Not specified |

| Accuracy | Not specified | Within acceptable limits | < 2.7% deviation |

| Precision (Intra- and Inter-assay) | Not specified | Within acceptable limits | < 3.3% |

| Stability | Stable in water for 24h | Not specified | Not specified |

Application in Chemical Matrices

In the context of chemical synthesis and process monitoring, analytical methods are validated to ensure the accurate determination of the concentration of this compound and to monitor the progress of a reaction, the formation of by-products, or the presence of impurities. HPLC with UV detection is a commonly used technique for this purpose. The validation parameters are similar to those for biological matrices, with a focus on specificity to distinguish the main compound from starting materials, intermediates, and degradation products.

Preclinical Investigations and Translational Perspectives on N 2 Aminoethyl Isonicotinamide Analogues

In Vitro Efficacy and Mechanism Studies

In vitro studies are the first step in characterizing the biological activity of N-(2-Aminoethyl)isonicotinamide analogues. These experiments, conducted in a controlled laboratory setting, provide essential information on how these compounds interact with biological systems at the cellular and molecular levels.

Cellular Assays for Functional Characterization and Target Engagement

Cellular assays are fundamental to understanding the functional consequences of a drug-like molecule within a living cell. For this compound analogues, these assays can confirm that the compound not only enters the cell but also interacts with its intended molecular target.

A key technique in this area is the Cellular Thermal Shift Assay (CETSA) . This method is based on the principle that when a compound binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation. nih.gov By heating cells treated with a compound and then measuring the amount of soluble target protein remaining, researchers can determine if the compound has engaged its target. nih.gov This assay provides a direct measure of target engagement in a physiological context. nih.govdigitellinc.comnih.gov

Another powerful tool is the NanoBRET™ Target Engagement Assay . This technology uses bioluminescence resonance energy transfer (BRET) to detect the binding of a compound to a target protein in living cells. digitellinc.com It offers a sensitive and quantitative method for assessing target occupancy and can be used to determine the potency and selectivity of compounds in a cellular environment. digitellinc.com

The table below illustrates the types of cellular assays that could be employed to characterize this compound analogues.

| Assay Type | Purpose | Example Technology |

| Target Engagement | To confirm direct binding of the compound to its intracellular target. | Cellular Thermal Shift Assay (CETSA), NanoBRET™ |

| Proliferation Assay | To assess the effect of the compound on cancer cell growth. | MTT Assay, CellTiter-Glo® |

| Apoptosis Assay | To determine if the compound induces programmed cell death. | Annexin V/PI Staining, Caspase Activity Assays |

Pathway Analysis and Molecular Profiling

Once target engagement is confirmed, the next step is to understand the downstream effects on cellular signaling pathways. Pathway analysis helps to elucidate the mechanism of action of this compound analogues and can reveal potential biomarkers for patient selection.

For instance, if an analogue is designed to inhibit a specific kinase, molecular profiling techniques can be used to examine the phosphorylation status of downstream substrates. This can be achieved through techniques such as Western blotting or more comprehensive proteomic approaches.

In the broader class of nicotinamide (B372718) and pyridinecarboxamide derivatives, researchers have used molecular profiling to identify their effects on various signaling pathways. For example, certain novel nicotinamide derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and downregulate the levels of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govmdpi.com These studies provide a blueprint for the types of pathway analyses that would be crucial for characterizing this compound analogues.

In Vivo Pharmacological Assessments (drawing from general preclinical studies on related pyridinecarboxamide derivatives)

Following successful in vitro characterization, the investigation moves to in vivo models to assess how this compound analogues behave in a whole organism. These studies are critical for understanding the pharmacokinetic and pharmacodynamic properties of the compounds.

Assessment of Pharmacokinetics and Biodistribution in Animal Models

Pharmacokinetics (PK) describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of this compound analogues is essential for determining their potential as viable drugs.

Animal models, typically rodents, are used to evaluate key PK parameters. For example, studies on a related pyridine-2-carboxamide derivative, compound 19, demonstrated good oral bioavailability across multiple species, with the percentage of the drug that reaches the systemic circulation (F%) ranging from 35% to 63%. nih.gov This indicates that the compound is well-absorbed after oral administration. nih.gov

Biodistribution studies, often using radiolabeled compounds, can track where the compound accumulates in the body. This information is vital for ensuring that the drug reaches the target tissue at therapeutic concentrations while minimizing exposure to other organs, which could lead to toxicity.

The table below summarizes key pharmacokinetic parameters evaluated in animal models.

| Parameter | Description |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by one-half. |

Efficacy Studies in Relevant Disease Models

Efficacy studies in animal models of disease are designed to determine if a compound has the desired therapeutic effect. The choice of animal model is crucial and depends on the intended therapeutic application of the this compound analogues.

For example, if the analogues are being developed as anticancer agents, they would be tested in xenograft models, where human tumor cells are implanted into immunocompromised mice. The efficacy of the compound is then assessed by measuring its ability to inhibit tumor growth. In studies of a pyridine-2-carboxamide derivative, compound 19, significant tumor growth inhibition was observed in murine colorectal cancer models. nih.gov Specifically, it showed a 94.3% tumor growth inhibition in the CT26 model and 83.3% in the MC38 model when used in combination with an anti-PD-1 antibody. nih.gov

Other pyridinecarboxamide derivatives have been investigated for different therapeutic purposes. For instance, certain novel derivatives have demonstrated in vivo antifungal activity against Botrytis cinerea. nih.gov Furthermore, a series of pyridinecarboxamide derivatives have been evaluated for their potential as antipsychotic drugs, showing promising effects in behavioral models. nih.gov

Toxicity and Safety Profiling in Early-Stage Development

Alongside efficacy studies, a thorough evaluation of the safety and toxicity of this compound analogues is paramount. These studies aim to identify potential adverse effects before the compound is considered for human trials.

Early-stage toxicity profiling typically involves a range of in vitro and in vivo assessments. In vitro assays can screen for cytotoxicity against various cell lines, including healthy human cells, to identify potential off-target effects.

In vivo toxicity studies in animals are conducted to determine the maximum tolerated dose (MTD) and to identify any target organs for toxicity. These studies involve administering increasing doses of the compound and closely monitoring the animals for any signs of adverse effects. For the pyridine-2-carboxamide derivative, compound 19, a favorable safety profile was reported. nih.gov However, it is important to note that other nicotinamide phosphoribosyltransferase (NAMPT) inhibitors have shown dose-limiting toxicities in clinical trials, such as thrombocytopenia and gastrointestinal issues. mdpi.com This highlights the importance of comprehensive toxicity studies for any new chemical entity.

The findings from these preclinical investigations are crucial for building a comprehensive profile of this compound analogues, guiding their potential path towards clinical development.

Concluding Remarks and Future Research Trajectories

Gaps in Current Knowledge and Unexplored Research Avenues

A significant gap exists in the specific pharmacological data for N-(2-Aminoethyl)isonicotinamide. While extensive research is available for the related compound nicotinamide (B372718), direct studies on the biological activity of this compound are scarce. Future research should prioritize a comprehensive in vitro and in vivo characterization of this compound. This includes determining its specific molecular targets, elucidating its mechanism of action, and assessing its efficacy in preclinical models of various diseases.

Furthermore, the anti-inflammatory properties of isonicotinamide (B137802) have been demonstrated, where it inhibited the second phase of the nociceptive response and paw edema in animal models. nih.gov However, the precise mechanisms underlying these effects remain to be fully elucidated. Unexplored research avenues include investigating its potential role in modulating inflammatory pathways, such as those mediated by cytokines and the NLRP3 inflammasome. nih.govresearchgate.net

Potential for Multi-Targeted Therapeutic Development Strategies

The isonicotinamide scaffold presents a promising platform for the development of multi-targeted therapeutics. Nicotinamide-based compounds have been explored as inhibitors of various kinases, including VEGFR-2, which is crucial in cancer therapy. nih.govrsc.org This suggests that derivatives of isonicotinamide could be designed to simultaneously modulate multiple signaling pathways implicated in complex diseases.

Future strategies could focus on creating hybrid molecules that combine the structural features of this compound with other pharmacophores to target different aspects of a disease pathology. For instance, in neurodegenerative diseases, a multi-targeted approach could involve a compound that not only provides neuroprotection through NAD+ enhancement, a known effect of nicotinamide, but also mitigates neuroinflammation. nih.gov

Integration of Innovative Methodologies for Future Investigations

Advancements in research methodologies offer new opportunities to investigate this compound and related compounds. High-throughput screening assays can be employed to rapidly assess the inhibitory activity of a library of isonicotinamide derivatives against a panel of enzymes or receptors. nih.gov Capillary electrophoresis-based enzyme assays provide a rapid and sensitive method for determining the kinetic parameters of enzymes that interact with these compounds. researchgate.net

In silico approaches, such as molecular docking and molecular dynamics simulations, can be used to predict the binding modes of these compounds to their protein targets and to guide the rational design of more potent and selective analogs. mdpi.commdpi.com Furthermore, the use of advanced in vitro models, such as 3D cell cultures and organoids, could provide more physiologically relevant data on the efficacy and toxicity of these compounds before moving into animal studies.

Roadmap for Translational Research and Clinical Relevance of this compound

A clear roadmap for the translational development of this compound is essential to bridge the gap between preclinical findings and clinical applications. The initial steps should involve comprehensive preclinical studies to establish a robust safety and efficacy profile. This includes detailed pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Should preclinical data prove promising, the subsequent phase would involve well-designed Phase I clinical trials to assess the safety, tolerability, and pharmacokinetics in healthy volunteers. Subsequent Phase II and III trials would then evaluate the therapeutic efficacy in patient populations for specific indications. The challenges in clinical translation, such as manufacturing, formulation, and regulatory hurdles, must be proactively addressed. nih.gov The clinical experience with nicotinamide and its derivatives in various conditions, including skin disorders and metabolic diseases, can provide valuable insights for the clinical development of this compound. nih.govnih.govmdpi.com

Q & A

Advanced Research Question

- Enzyme inhibition assays : Test activity against histone deacetylases (HDACs) or monoamine oxidase (MAO) using fluorogenic substrates. IC values quantify potency .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for interactions with proteins (e.g., serum albumin). High-affinity binding often correlates with prolonged pharmacokinetics .

- Surface plasmon resonance (SPR) : Immobilize target biomolecules on sensor chips to determine association/dissociation rates (, ) .

How can computational modeling contribute to understanding the binding affinity of this compound?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in HDAC or kinase active sites. Prioritize poses with hydrogen bonds to the amide group or aromatic stacking with pyridine .

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. RMSD <2 Å indicates robust binding .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity to guide structural optimization .

What analytical techniques resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question

- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., leukemia vs. solid tumors) to confirm specificity .

- Metabolite profiling : Use LC-MS to identify degradation products or phase I/II metabolites that may influence observed activity .

- Crystallography : Solve co-crystal structures of derivatives bound to targets (e.g., SRPK1 kinase) to confirm binding modes and explain potency variations .

How do supramolecular interactions influence the gelation properties of this compound-based systems?

Advanced Research Question

- X-ray diffraction (XRD) : Analyze gelator packing in dried gels. Lamellar or hexagonal arrangements suggest hydrogen-bonded networks .

- Rheology : Measure storage/loss moduli (G’/G”) to quantify gel strength. Strain sweeps reveal critical strain thresholds for structural collapse .

- FT-IR : Monitor NH/OH stretching (3200–3400 cm) and π-π interactions (pyridine ring shifts) to confirm non-covalent assembly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.